REACTION_CXSMILES
|
S([CH2:11][N+:12]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[CH2:14]([CH:19]1[CH2:23][CH2:22][CH2:21][C:20]1=O)[CH2:15][CH2:16][CH2:17][CH3:18].C(O[K])(C)(C)C.O>COCCOC.C(O)C>[CH2:14]([CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[C:11]#[N:12])[CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1C(CCC1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 0 and 10° C
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with cyclohexane
|
Type
|
WASH
|
Details
|
The organic layer was washed 3 times with water until neutral pH
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
by bulb-to-bulb distillation (130° C./0.06 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1C(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |